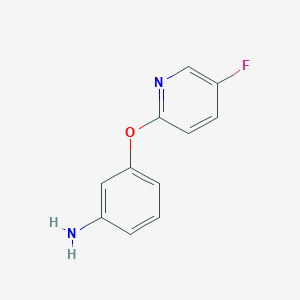

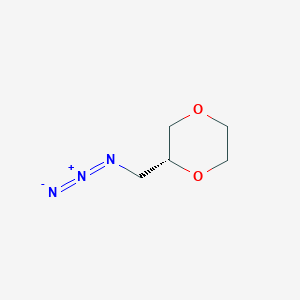

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid (5-DBA-5-OA) is an organic compound belonging to the family of benzodioxin-6-ylamino acids. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B) and has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. 5-DBA-5-OA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学的研究の応用

Synthesis and Structural Characterization

Synthesis of Derivatives : Studies have been conducted on synthesizing and structurally characterizing derivatives of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid. These include the synthesis of benzoic acid derivatives and their biological evaluation, highlighting the potential of these compounds in medicinal chemistry (Kumar et al., 2019).

Preparation of Isotopomers : Research on the preparation of isotopomers, such as [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA), demonstrates the compound's relevance in biosynthesis and potential applications in studying biological processes (Shrestha‐Dawadi & Lugtenburg, 2003).

Biological Evaluation and Bioactivity

Anticonvulsant Activity : Some studies have explored the anticonvulsant activity of amino esters and amino amides based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic Acid, highlighting its potential use in treating seizures (Arustamyan et al., 2019).

Antibacterial and Antifungal Agents : Research has been conducted on synthesizing derivatives as potent antibacterial and antifungal agents, indicating its potential application in developing new antimicrobial drugs (Abbasi et al., 2022).

Inhibitory Activities : Studies have also focused on the compound's inhibitory activities against various enzymes and bacteria, suggesting its potential in creating therapeutic agents for diseases like cancer and bacterial infections (Abbasi et al., 2017).

Enantiospecific Synthesis

- Synthesis of Chiral Building Blocks : There has been significant research into using the compound for the enantiospecific synthesis of therapeutic agents, demonstrating its utility in creating optically pure pharmaceuticals (Mishra et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as n-substituted-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, have been studied as potential therapeutic agents for alzheimer’s disease . They are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .

Biochemical Pathways

Pharmacokinetics

Pharmacokinetic studies of related compounds, such as peroral sulfonamides, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties impact the bioavailability of the compound, determining its effective concentration at the site of action.

Result of Action

特性

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-9-4-5-10-11(8-9)19-7-6-18-10/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZIZCCPTGGJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)

![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)

![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)